molecular formula C5H2F2NNaO2S B13132336 Sodium 2,6-difluoropyridine-3-sulfinate

Sodium 2,6-difluoropyridine-3-sulfinate

Cat. No.: B13132336
M. Wt: 201.13 g/mol
InChI Key: BRXGQGDKKBLMCZ-UHFFFAOYSA-M
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Description

Sodium 2,6-difluoropyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with two fluorine atoms and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-difluoropyridine-3-sulfinate typically involves the sulfonylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions to form the sulfinate salt .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the reduction of sulfonyl chlorides using sodium sulfite. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-difluoropyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,6-difluoropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,6-difluoropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved are primarily related to its reactivity with other functional groups on organic molecules .

Comparison with Similar Compounds

  • Sodium 2,5-difluoropyridine-3-sulfinate
  • Sodium 3,4-difluoropyridine-2-sulfinate
  • Sodium 2,6-difluoropyridine-4-sulfinate

Comparison: Sodium 2,6-difluoropyridine-3-sulfinate is unique due to the specific positioning of the fluorine atoms and the sulfinate group on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other fluorinated pyridine sulfinates. For example, the 2,6-difluoro substitution pattern can influence the electronic properties of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic reactions .

Biological Activity

Sodium 2,6-difluoropyridine-3-sulfinate is an emerging compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two fluorine atoms and a sulfinyl group. The presence of fluorine enhances the compound's electronic properties, potentially influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various biochemical reactions. It can form covalent bonds with target biomolecules, leading to significant biochemical transformations. This mechanism is crucial for its activity against specific enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth at low concentrations.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus822
Escherichia coli1618
Pseudomonas aeruginosa3215

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promising results against parasitic infections. A study focused on its efficacy against Plasmodium falciparum, the causative agent of malaria, reported an effective concentration (EC50) in the low micromolar range. The compound's structure appears to enhance its ability to penetrate cellular membranes and target metabolic pathways critical for parasite survival .

Table 2: Antiparasitic Activity Against Plasmodium falciparum

CompoundEC50 (µM)Selectivity Index
This compound0.010>100
Standard Antimalarial (Chloroquine)0.050>50

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : this compound was evaluated as a potential inhibitor of DHODH, an enzyme critical for pyrimidine synthesis in parasites. The compound exhibited competitive inhibition with an IC50 value indicating strong binding affinity .
  • Antiviral Properties : Initial studies suggested that this compound may also possess antiviral activity. Its mechanism involves interference with viral replication processes in cell cultures infected with various viruses .

Properties

Molecular Formula

C5H2F2NNaO2S

Molecular Weight

201.13 g/mol

IUPAC Name

sodium;2,6-difluoropyridine-3-sulfinate

InChI

InChI=1S/C5H3F2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

BRXGQGDKKBLMCZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1S(=O)[O-])F)F.[Na+]

Origin of Product

United States

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